molecular formula C23H18ClFN2 B2693087 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole CAS No. 400078-13-9

1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole

Cat. No. B2693087
CAS RN: 400078-13-9
M. Wt: 376.86
InChI Key: PRHLQJQDOKGNAK-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole (CFMB) is a synthetic benzimidazole molecule developed by research scientists. It is a multi-functional compound that has a variety of applications in scientific research, including drug discovery, biochemistry, and physiology. CFMB has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, CFMB has been used in laboratory experiments to evaluate the biochemical and physiological effects of various compounds on cells.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole is part of a broader category of compounds known for their versatile applications in scientific research, particularly in the synthesis and study of benzimidazole derivatives. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the chemical's role in creating new molecules with potential biological activities. The process involves fluorination from benzylic alcohols, highlighting the compound's utility in exploring new chemical spaces (Hida, Beney, Robert, & Luu-Duc, 1995).

Biological Activities and Applications

Benzimidazole derivatives, including 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole, are studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have been synthesized and evaluated for their potential as therapeutic agents in treating conditions like diabetes and infections. For example, specific derivatives have demonstrated significant activities against both Gram-positive and Gram-negative bacteria, suggesting their importance in developing new antimicrobial treatments (Menteşe, Ülker, & Kahveci, 2015).

Antiviral and Antifungal Potential

The compound's derivatives have also been identified for their antiviral and antifungal potential, offering new avenues for the treatment of infectious diseases. This includes the discovery of novel substances that inhibit the replication of viruses and fungi, showcasing the compound's role in the development of new antiviral and antifungal agents (De Palma et al., 2008).

Antitumor and DNA Interaction Studies

Research into benzimidazole derivatives extends into anticancer activities, where these compounds have been evaluated for their ability to interact with DNA and exhibit antitumor properties. Studies have shown that certain benzimidazole derivatives can effectively intercalate into DNA, potentially blocking DNA replication and exhibiting strong antimicrobial activity. This underscores the compound's significance in cancer research and the development of novel anticancer therapies (Zhang, Lin, Rasheed, & Zhou, 2014).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHLQJQDOKGNAK-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole

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